An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-fluorobenzonitrile, identified by its CAS number 1160574-15-1, is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—along with a nitrile functional group on a benzene ring, makes it a versatile synthetic building block. The strategic placement of these substituents offers multiple reaction sites and modulates the electronic properties of the molecule, enabling its use in the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-fluorobenzonitrile, including its physicochemical properties, a proposed synthetic pathway, its anticipated chemical reactivity, potential applications, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, agrochemical development, and the synthesis of novel organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-fluorobenzonitrile is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization may not be publicly available. Researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate batch-specific data.
| Property | Value | Source |
| CAS Number | 1160574-15-1 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [1] |
| Physical Form | Solid-Powder | Inferred from supplier data |
| Purity | Typically ≥97% | Inferred from supplier data |
| Storage Temperature | Ambient Temperature | Inferred from supplier data |
Proposed Synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile
The proposed synthesis starts from the commercially available 2-fluoro-5-chlorobenzonitrile. The nitrile group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho-, para-directors and deactivating. In this case, the directing effects of the halogens would be expected to dominate.
The proposed two-step synthesis is as follows:
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Chlorination of 2-Fluorobenzonitrile: The first step would involve the chlorination of 2-fluorobenzonitrile. The fluorine atom is an ortho-, para-director. To obtain the desired 5-chloro substitution, a suitable chlorinating agent and reaction conditions would be chosen.
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Bromination of 2-Fluoro-5-chlorobenzonitrile: The second step is the bromination of the resulting 2-fluoro-5-chlorobenzonitrile. The fluorine and chlorine are both ortho-, para-directing. The position ortho to the fluorine and meta to the chlorine is the most likely position for bromination to occur, yielding the final product, 3-Bromo-5-chloro-2-fluorobenzonitrile. A patent for the synthesis of a similar compound, 5-bromo-2-fluorobenzonitrile, utilizes dibromohydantoin in sulfuric acid for the bromination step, which could be a viable approach here.[2]
Disclaimer: The following is a proposed synthetic workflow and has not been experimentally validated. It is intended for illustrative purposes only.
Caption: Proposed two-step synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile.
Chemical Reactivity and Potential Applications
The synthetic utility of 3-Bromo-5-chloro-2-fluorobenzonitrile stems from the distinct reactivity of its functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. This reactivity is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution
While less reactive than the bromine in cross-coupling, the chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or with strong nucleophiles. The presence of the electron-withdrawing nitrile group facilitates this type of reaction.
Role in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[3][4] The presence of both bromine and chlorine provides multiple handles for diversification, making 3-Bromo-5-chloro-2-fluorobenzonitrile an attractive scaffold for the development of novel therapeutics. Bromine-containing compounds have also shown potential in the development of anticancer and antiviral drugs.[5]
Safety and Handling
As with any chemical, 3-Bromo-5-chloro-2-fluorobenzonitrile should be handled with appropriate precautions in a well-ventilated laboratory fume hood. Based on the safety data for closely related compounds, the following hazards should be anticipated:[6][7]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-chloro-2-fluorobenzonitrile is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern offers a rich platform for the creation of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its potential can be inferred from the well-established chemistry of its functional groups and related analogues. As research in drug discovery and materials science continues to advance, the utility of such polysubstituted aromatic compounds is likely to grow, making a thorough understanding of their properties and reactivity essential for the modern chemist.
References
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-
The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem. Available at: [Link]
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3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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3-Bromo-5-chloronitrobenzene | Call Wychem 01440 820338. Available at: [Link]
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Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. Available at: [Link]
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Ch12 : Electrophilic Aromatic Substitution - University of Calgary. Available at: [Link]
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The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Available at: [Link]
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SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]
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The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]
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3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem. Available at: [Link]
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